
5,7-Dihydroxychromone 7-rutinoside
Overview
Description
5,7-Dihydroxychromone 7-rutinoside: is a naturally occurring flavonoid glycoside. This compound is known for its diverse biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dihydroxychromone 7-rutinoside typically involves the extraction from plant sources. The process includes several steps such as crushing the plant material, soaking it in a suitable solvent (like ethanol or methanol), filtering, and then crystallizing the compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory extraction but on a larger scale. The plant material is processed in bulk, and advanced chromatographic techniques are used to purify the compound. High-performance liquid chromatography (HPLC) is often employed to ensure the purity and consistency of the product .
Chemical Reactions Analysis
Types of Reactions: 5,7-Dihydroxychromone 7-rutinoside undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
Chemistry: In chemistry, 5,7-Dihydroxychromone 7-rutinoside is used as a reference standard in analytical studies. Its unique structure makes it a valuable compound for studying flavonoid biosynthesis and metabolism .
Biology: Biologically, this compound is studied for its antioxidant properties. It helps in scavenging free radicals and protecting cells from oxidative stress.
Medicine: In medicine, this compound is researched for its potential therapeutic benefits. It has shown promise in anti-inflammatory and anticancer studies, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 5,7-Dihydroxychromone 7-rutinoside involves its interaction with various molecular targets and pathways. It exhibits antioxidant activity by neutralizing free radicals and reducing oxidative stress. Additionally, it modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines . The compound also shows potential in inducing apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
Rutin: Another flavonoid glycoside with similar antioxidant and anti-inflammatory properties.
Quercetin: A flavonoid known for its strong antioxidant activity and potential health benefits.
Uniqueness: 5,7-Dihydroxychromone 7-rutinoside is unique due to its specific glycoside structure, which imparts distinct biological activities. Its presence in traditional Chinese medicinal plants also highlights its cultural and historical significance .
Biological Activity
5,7-Dihydroxychromone 7-rutinoside is a flavonoid compound that has garnered attention for its diverse biological activities. This article provides an overview of its pharmacological properties, including antioxidant, anti-inflammatory, and angiogenic effects, supported by recent research findings and case studies.
Chemical Structure and Properties
This compound is a glycosylated flavonoid, characterized by the presence of two hydroxyl groups at positions 5 and 7 of the chromone ring, along with a rutinoside moiety. Its molecular formula is with a molecular weight of approximately 432.38 g/mol. The compound's structure is crucial for its biological activity, particularly in modulating various cellular pathways.
1. Antioxidant Activity
Research has demonstrated that this compound exhibits significant antioxidant properties. In vitro studies have shown that it can effectively scavenge free radicals and inhibit lipid peroxidation. For instance, in a study evaluating extracts from Drynaria fortunei, the compound was found to significantly reduce reactive oxygen species (ROS) levels in RAW264.7 cells induced by lipopolysaccharides (LPS) .
Table 1: Antioxidant Activity of this compound
Assay Type | IC50 Value (µg/mL) | Reference |
---|---|---|
DPPH Scavenging | 19.00 | |
ABTS Scavenging | 303.94 | |
Lipid Peroxidation | Not specified |
2. Anti-inflammatory Effects
The compound has also been associated with anti-inflammatory effects. It modulates the expression of inflammatory markers such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). In studies involving LPS-stimulated macrophages, treatment with this compound led to a decrease in pro-inflammatory cytokines .
3. Angiogenic Activity
In vivo studies have highlighted the angiogenic potential of this compound. In chick chorioallantoic membrane (CAM) assays, it promoted neovascularization and enhanced endothelial cell migration and tube formation in human umbilical vascular endothelial cells (HUVECs). The mechanism involves the upregulation of vascular endothelial growth factor (VEGF) and matrix metalloproteinases (MMPs), particularly MMP-2 .
Table 2: Angiogenic Effects of this compound
Assay Type | Result | Reference |
---|---|---|
CAM Assay | Increased neovascularization | |
HUVEC Tube Formation Assay | Enhanced tube formation | |
MMP-2 Expression | Upregulated |
Case Studies
A notable case study involved the application of extracts containing this compound in wound healing models. The study found that treatment with these extracts significantly improved wound closure rates compared to controls, suggesting its potential as a therapeutic agent in regenerative medicine .
Properties
IUPAC Name |
5-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O13/c1-7-14(24)16(26)18(28)20(32-7)31-6-12-15(25)17(27)19(29)21(34-12)33-8-4-10(23)13-9(22)2-3-30-11(13)5-8/h2-5,7,12,14-21,23-29H,6H2,1H3/t7-,12-,14-,15-,16+,17+,18+,19-,20+,21-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRENMLJKIZWCDO-OMBWQCGDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=O)C=COC4=C3)O)O)O)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=O)C=COC4=C3)O)O)O)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O13 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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